蒂布地龙

描述

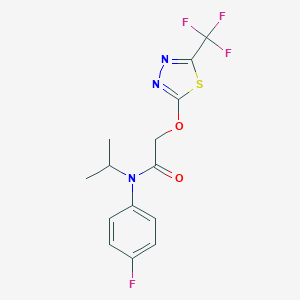

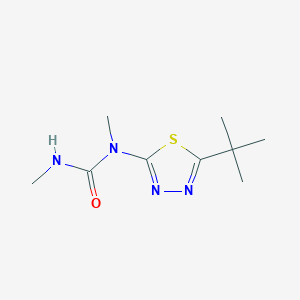

Tebuthiuron is a thiadiazolylurea derivative and a root active, soil applied herbicide, effectively used for woody plant control.

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide.

Tebuthiuron is an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

科学研究应用

控制甘蔗作物中的 Digitaria nuda:在甘蔗作物中,蒂布地龙用于控制 Digitaria nuda,但与其他除草剂相比,其控制水平较低 (Dias、Christoffoleti 和 Tornisielo,2005 年)。

改善牧场中的草本植物物种:蒂布地龙的使用改善了牧场中的草本植物物种,增加了生物量产量,并降低了灌木密度 (Shigwedha、Kahumba 和 Shikangalah,2020 年)。

降低大艾蒿密度:当以 0.6 公斤/公顷的剂量施用时,蒂布地龙在 28 个月后将大艾蒿密度降低了 84-92%,在第二个和第三个生长季草的产量显着增加 (McDaniel 和 Balliette,1986 年)。

甘蔗系统中的杂草控制:在甘蔗秸秆中,蒂布地龙在不同条件下达到最高的杂草控制率 (Negrisoli 等人,2007 年)。

对尼罗罗非鱼的雌激素和抗雄激素效应:蒂布地龙在环境相关浓度下对雄性尼罗罗非鱼造成雌激素和抗雄激素效应 (Devechi de Almeida 等人,2018 年)。

甘蔗作物的植物修复:绿肥物种,如毛果豆和珍珠粟,可以有效地修复蒂布地龙土壤,有助于甘蔗作物的净化 (Ferreira 等人,2021 年)。

对牧场生态系统的影响:蒂布地龙控制了大艾蒿,增加了牧场生态系统中的西部麦草和小麦草 (Whitson、Ferrell 和 Alley,1988 年)。

饲料和牲畜生产:在春季以 2.2 公斤/公顷的剂量施用蒂布地龙可以增加草的产量并改善草的组成,但两个生长季节后,每天的牛增重并没有增加 (Scifres、Stuth、Kirby 和 Angell,1981 年)。

生态风险评估:蒂布地龙在施用后的前 12 天内可能对超过 85% 的淡水植物物种造成重大影响,预测有 10-20% 的物种在此期间后仍会受到影响 (Dam、Camilleri、Bayliss 和 Markich,2004 年)。

在土壤中的持久性:蒂布地龙在所有处理过的土壤中均持续存在,浓度范围为 0.08 至 0.49 克/克 (Bovey、Meyer 和 Hein,1982 年)。

作用机制

Target of Action

Tebuthiuron is a nonselective broad-spectrum herbicide of the urea class . It primarily targets weeds, woody and herbaceous plants, and sugar cane . The compound’s primary target within these organisms is the photosynthesis process .

Mode of Action

Tebuthiuron operates by being absorbed by the roots of the target plants and then being transported to the leaves . Once in the leaves, it inhibits photosynthesis . This inhibition of photosynthesis is the key interaction between Tebuthiuron and its targets, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Tebuthiuron is the photosynthesis pathway . By inhibiting photosynthesis, Tebuthiuron disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s survival . The downstream effects of this disruption include a decrease in the plant’s energy production, leading to its eventual death .

Pharmacokinetics

The pharmacokinetics of Tebuthiuron involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the roots of plants and transported to the leaves It is known that tebuthiuron is highly water-soluble, which can influence its bioavailability and potential for leaching .

Result of Action

The result of Tebuthiuron’s action is the death of the target plants. By inhibiting photosynthesis, Tebuthiuron deprives the plants of the energy they need to survive . This leads to the defoliation and eventual death of the plant .

Action Environment

The action of Tebuthiuron can be influenced by various environmental factors. For instance, its high water solubility means that it has a great potential for groundwater contamination . It also has low adsorption to soil particles and high persistence in soil . These properties can influence the compound’s action, efficacy, and stability in the environment . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the soil in which it is applied .

未来方向

A recent study has investigated the effect of Tebuthiuron and temperature increase related to climate change on the photosynthesis of Nitella microcarpa var. wrightii . The study highlights that unrestrained usage of pesticides such as Tebuthiuron could not only jeopardize the physiological performance of N. microcarpa but also negatively influence their carbon fixation and contribution to primary productivity in aquatic ecosystems .

生化分析

Biochemical Properties

Tebuthiuron interacts with the D1 protein, inhibiting the electron transport of photosynthesis . This interaction is crucial for its herbicidal activity, as it disrupts the energy production of the plant cells, leading to their death .

Cellular Effects

Tebuthiuron has a significant impact on various types of cells and cellular processes. It is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis . This inhibition disrupts the energy production in the plant cells, leading to their death .

Molecular Mechanism

Tebuthiuron exerts its effects at the molecular level by binding to the D1 protein, inhibiting the electron transport of photosynthesis . This binding interaction disrupts the energy production in the plant cells, leading to their death .

Temporal Effects in Laboratory Settings

It is known that Tebuthiuron persists mainly in the upper 30 cm of soil for at least 15 months .

Metabolic Pathways

It is known that Tebuthiuron is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis .

Transport and Distribution

Tebuthiuron is transported and distributed within cells and tissues via absorption by the roots and transportation to the leaves

Subcellular Localization

It is known that Tebuthiuron is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis .

属性

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPDKDSFLXWOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024316 | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Gray to dark brown pellet | |

CAS No. |

34014-18-1 | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuthiuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tebuthiuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161.5-164 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

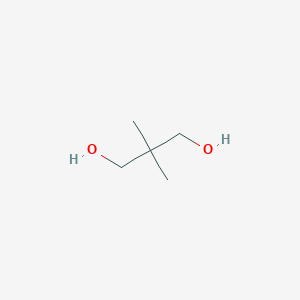

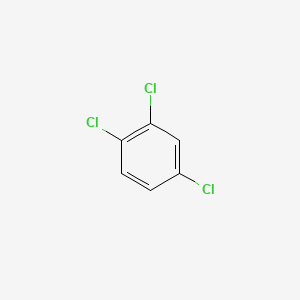

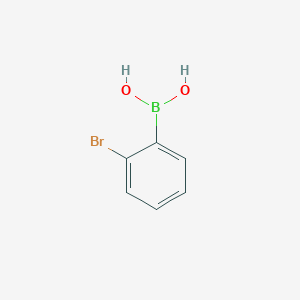

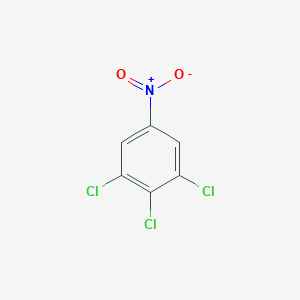

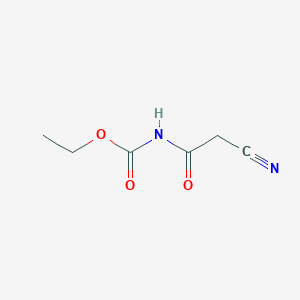

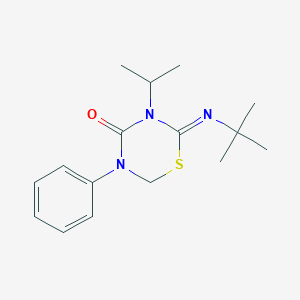

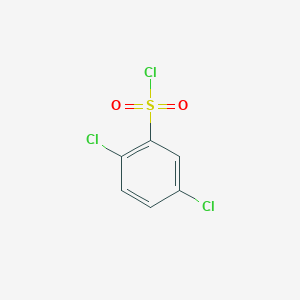

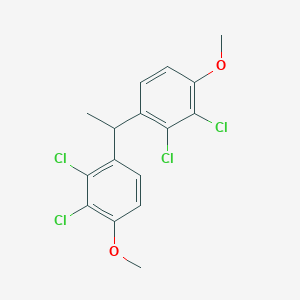

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tebuthiuron is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, thereby disrupting the process of photosynthesis. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)

A: Disruption of photosynthesis leads to a cascade of effects, including reduced carbohydrate production, starvation, defoliation, and eventual death of the plant. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)

ANone: The molecular formula of tebuthiuron is C9H16N4OS, and its molecular weight is 228.32 g/mol.

A: Soil moisture is crucial for tebuthiuron's activity. Adequate rainfall or irrigation is needed to transport the herbicide into the root zone of target plants. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)

A: Yes, tebuthiuron's effectiveness is influenced by soil characteristics such as clay and organic matter content. Higher clay and organic matter content generally reduces its phytotoxicity. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)

A: Yes, seasonal application can influence tebuthiuron's effectiveness. For example, spring applications have shown greater control of yaupon (Ilex vomitoria) compared to applications in summer, fall, or winter. [] (https://www.semanticscholar.org/paper/588ea9a53c27ba92dcf41607597d283f03ea1749)

A: Yes, sugarcane straw can influence the deposition and leaching of tebuthiuron. Higher amounts of straw can reduce herbicide transposition at the moment of application and leaching. [] (https://www.semanticscholar.org/paper/e8dfc6051b9d12400ef030a11d1b53f2c69ed9e9)

ANone: Tebuthiuron is not a catalyst and does not exhibit catalytic properties. Its application focuses on herbicidal activity.

ANone: This aspect was not extensively covered in the provided research articles. Further research is needed to explore computational chemistry and modeling applications for tebuthiuron.

A: Tebuthiuron is typically formulated as pellets or as a wettable powder. [] (https://www.semanticscholar.org/paper/e54c7300b00530c7c4a27cfb991a795b78a5c163)

A: Alkyl polyglycoside adjuvant can increase tebuthiuron deposition on sugarcane straw, reduce herbicide drift, and potentially increase its retention. [] (https://www.semanticscholar.org/paper/155c1f7159e2e70cc1c149d59eef5597dbf272f5)

A: Concerns primarily revolve around its persistence in soil and potential leaching into groundwater, which could affect non-target organisms and water quality. [] (https://www.semanticscholar.org/paper/8d3c6a35871630dfb6dfddac881cb3b9742f4fc7)

A: Yes, the legal limit for tebuthiuron plus its metabolites in forage plants can be as low as 20 microgram/g. [] (https://www.semanticscholar.org/paper/d8d3d8cd95f40dd320ae36ed40452755459f8081)

A: Tebuthiuron can persist in soil for extended periods. Research has shown its residual activity for at least eight years post-application. [] (https://www.semanticscholar.org/paper/141b9317d7fe9c1cd6958b2d3a4b373fb4e3797a)

A: While tebuthiuron and its metabolites can be present in dead wood of treated trees, the concentrations are generally low and considered to pose minimal environmental risk. [] (https://www.semanticscholar.org/paper/5d8fdd2e326d8ead0dd62ac9e24115a3f1c9911b)

A: Yes, there is a potential for tebuthiuron to leach into groundwater, especially in areas with sandy soils and high rainfall. Monitoring programs are essential to assess potential contamination. [] (https://www.semanticscholar.org/paper/4a1c59a7c5849518c1c6d424a94c658260e77016)

ANone: Strategies include using appropriate application rates, optimizing timing of application to minimize leaching, and exploring alternative control methods for target species.

A: Yes, alternative control methods include mechanical treatments (e.g., mowing, cutting), prescribed burning, and biological control agents. The choice of method depends on the target species, site characteristics, and management goals. [] (https://www.semanticscholar.org/paper/15b0abd85084ebe754df61698201291b919452c6)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。